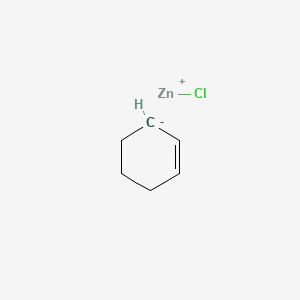![molecular formula C14H11ClN2O3 B12526727 [2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate CAS No. 652973-84-7](/img/structure/B12526727.png)
[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate typically involves the reaction of 2-aminopyridine-3-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4-oxoquinazoline-3-carboxylate: Similar structure but with a quinazoline ring instead of a pyridine ring.
2-(4-Chlorophenyl)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of a pyridine carboxylate group.
Uniqueness
[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate is unique due to the presence of both the 4-chlorophenyl and 2-aminopyridine-3-carboxylate moieties, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
652973-84-7 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)12(18)8-20-14(19)11-2-1-7-17-13(11)16/h1-7H,8H2,(H2,16,17) |
InChI-Schlüssel |
DLEBLYKSLWRIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


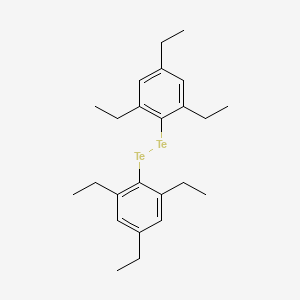
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
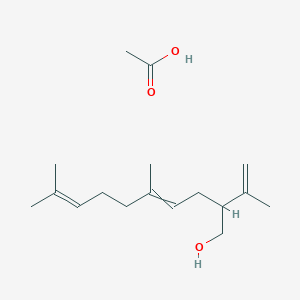
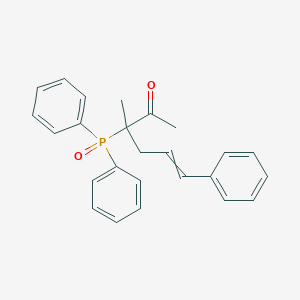
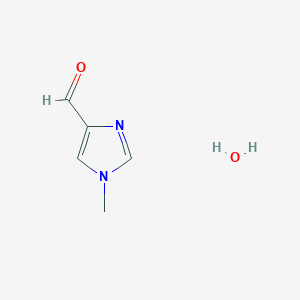
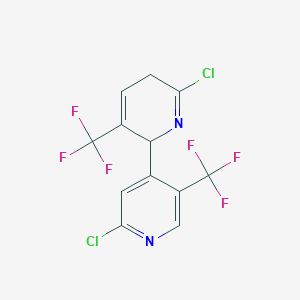
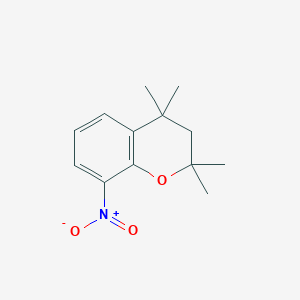
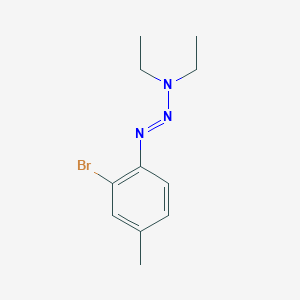

![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)

![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
